molecular formula C18H23NO5 B10904269 Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B10904269
M. Wt: 333.4 g/mol
InChI Key: NSPZMEAJISSPIZ-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetramethylcyclopropyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps, including the formation of the tetramethylcyclopropyl group and its subsequent attachment to the isophthalate moiety. Common synthetic routes may involve:

    Formation of Tetramethylcyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Coupling with Isophthalate: The tetramethylcyclopropyl group is then coupled with isophthalate using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The tetramethylcyclopropyl group may interact with hydrophobic pockets in proteins, while the isophthalate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-(((3-ME-1-PH-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)ISOPHTHALATE
  • Methyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate

Uniqueness

DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE is unique due to its tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific molecular interactions and developing novel therapeutic agents.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

dimethyl 5-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H23NO5/c1-17(2)13(18(17,3)4)14(20)19-12-8-10(15(21)23-5)7-11(9-12)16(22)24-6/h7-9,13H,1-6H3,(H,19,20)

InChI Key

NSPZMEAJISSPIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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